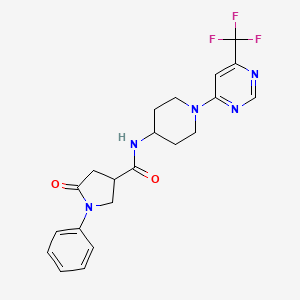
5-oxo-1-phenyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-oxo-1-phenyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrrolidine-3-carboxamide" is a derivative of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, which has been the subject of various synthetic and biological studies. These derivatives have been explored for their potential as antibacterial drugs and have been synthesized using different chemical approaches .
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical transformations. For instance, a library of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides was prepared using a parallel solution-phase approach, starting from itaconic acid and proceeding through a series of reactions including amidation with aliphatic amines to afford the final carboxamides . Similarly, other analogs have been synthesized, which include modifications to the pyrrolidine ring and the introduction of methylamino residues .
Molecular Structure Analysis
The molecular structure of these compounds has been established using various spectroscopic techniques such as UV-Vis absorption spectroscopy, IR, 1H, 13C NMR, and mass spectroscopy . Additionally, quantum mechanical studies have been conducted to investigate the spectroscopic properties and to calculate parameters such as Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential .
Chemical Reactions Analysis
The chemical reactivity of these compounds includes their ability to undergo further transformations. For example, Mannich base derivatives have been synthesized by reacting certain pyrimidine derivatives with formaldehyde and piperidine . This indicates the potential for these compounds to participate in a variety of chemical reactions, which could be exploited for further chemical modifications or for the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as thermodynamic parameters, dipole moment, polarizability, and first-order hyperpolarizability, have been studied using quantum chemical methods. These properties are crucial for understanding the behavior of these molecules in different environments and can influence their biological activity .
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
The chemical structure of the compound shares similarities with other heterocyclic compounds that have been synthesized for potential biological activities. For instance, the synthesis of novel pyridothienopyrimidines and pyridothienotriazines demonstrates the utility of related heterocyclic compounds in generating new chemical entities with possible antimicrobial activities (Abdel-rahman, Bakhite, & Al-Taifi, 2002). These efforts underscore the importance of such compounds in the exploration of new therapeutic agents.
Biological Evaluation and Activity Studies
Research involving similar compounds has been directed towards evaluating their biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. For example, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized and assessed for their anti-inflammatory and analgesic properties, highlighting the potential therapeutic applications of these heterocycles (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer and Anti-angiogenic Applications
The exploration of anticancer and anti-angiogenic properties is another significant area of research for compounds with similar structures. The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents illustrate the ongoing efforts to discover new cancer therapies (Rahmouni et al., 2016). These studies are crucial for identifying new drug candidates that can inhibit cancer growth and proliferation.
Propiedades
IUPAC Name |
5-oxo-1-phenyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N5O2/c22-21(23,24)17-11-18(26-13-25-17)28-8-6-15(7-9-28)27-20(31)14-10-19(30)29(12-14)16-4-2-1-3-5-16/h1-5,11,13-15H,6-10,12H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVMPHZIIVDCNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)C4=NC=NC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-1-phenyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

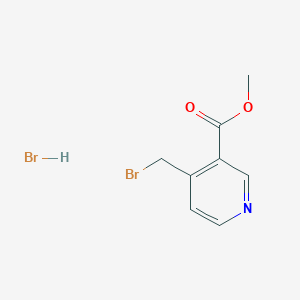
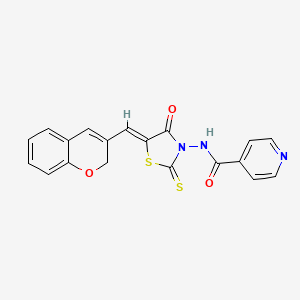



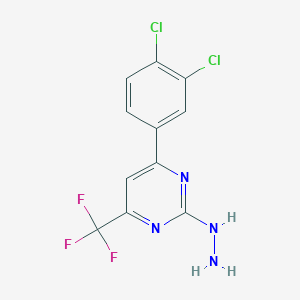
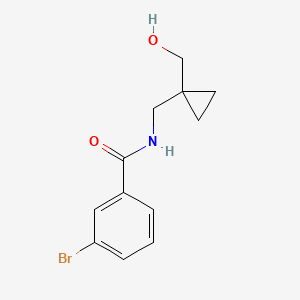
![5-(Hydroxymethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2561643.png)

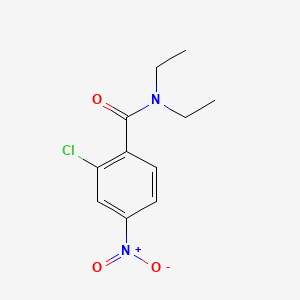
![4-chloro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2561648.png)
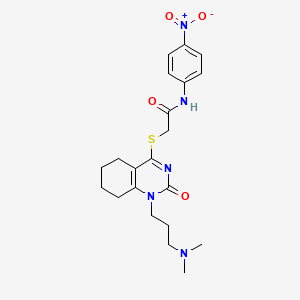
![2-{Methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid](/img/structure/B2561650.png)
![3-chloro-4-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2561652.png)